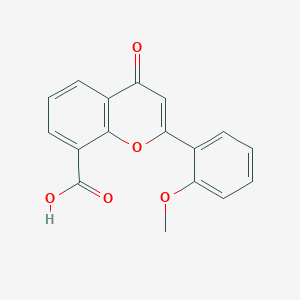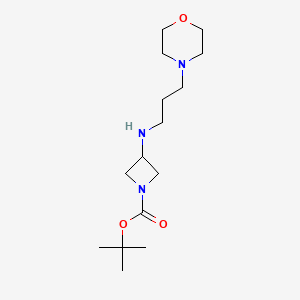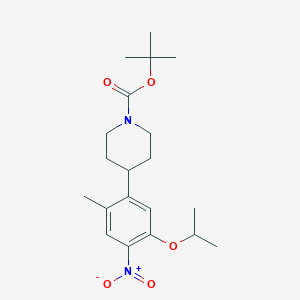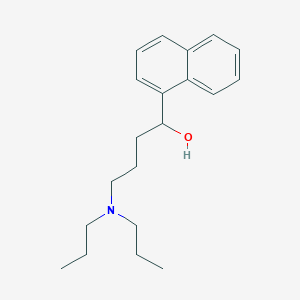
4-(Dipropylamino)-1-(naphthalen-1-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dipropylamino)-1-(naphthalen-1-yl)butan-1-ol is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of a naphthalene ring, a butanol chain, and a dipropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dipropylamino)-1-(naphthalen-1-yl)butan-1-ol typically involves the reaction of naphthalene derivatives with butanol and dipropylamine. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Dipropylamino)-1-(naphthalen-1-yl)butan-1-ol can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
4-(Dipropylamino)-1-(naphthalen-1-yl)butan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Dipropylamino)-1-(naphthalen-1-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The dipropylamino group may interact with receptors or enzymes, leading to various biological effects. The naphthalene ring and butanol chain may also contribute to its overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino alcohols and naphthalene derivatives, such as:
- 4-(Diethylamino)-1-(naphthalen-1-yl)butan-1-ol
- 4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol
- 4-(Dipropylamino)-1-(phenyl)butan-1-ol
Uniqueness
4-(Dipropylamino)-1-(naphthalen-1-yl)butan-1-ol is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
5426-24-4 |
|---|---|
Molecular Formula |
C20H29NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
4-(dipropylamino)-1-naphthalen-1-ylbutan-1-ol |
InChI |
InChI=1S/C20H29NO/c1-3-14-21(15-4-2)16-8-13-20(22)19-12-7-10-17-9-5-6-11-18(17)19/h5-7,9-12,20,22H,3-4,8,13-16H2,1-2H3 |
InChI Key |
DAURCWSUUVQABR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCCC(C1=CC=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


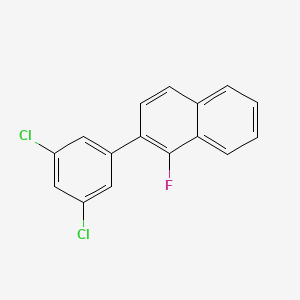
![(2S,4S,5S,6R)-11-methyl-5-trimethylsilyloxy-4-(trimethylsilyloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B11835320.png)
